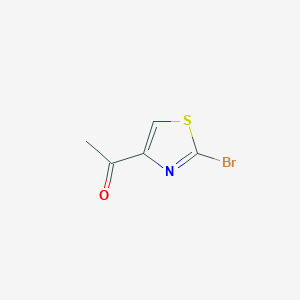

1-(2-broMothiazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLXESRYDSFCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-09-9 | |

| Record name | 1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromothiazol 4 Yl Ethanone and Analogous Architectures

Direct Synthesis Strategies for 1-(2-Bromothiazol-4-yl)ethanone

Direct synthesis strategies aim to construct the target molecule from simpler precursors in a few steps, ideally by forming the substituted ring system or by directly functionalizing a pre-formed thiazole (B1198619) core at the desired positions.

Regioselective Bromination Approaches to the Thiazole Ring

The direct bromination of a pre-existing 1-(thiazol-4-yl)ethanone (B1352759) (4-acetylthiazole) molecule to achieve the desired 2-bromo isomer presents significant regioselectivity challenges. In electrophilic aromatic substitution reactions on the thiazole ring, the C5 position is the most electron-rich and thus the most reactive site. If the C5 position is available, electrophiles like bromine will preferentially attack there. The C2 position is the next most reactive site for some electrophilic substitutions, but it is generally less favored than C5. The presence of a deactivating acetyl group at the C4 position further reduces the ring's reactivity towards electrophiles, making direct bromination difficult and often unselective without specific directing groups or catalysts. Consequently, direct C2-bromination of 4-acetylthiazole is not a commonly employed or high-yielding synthetic route.

Introduction of the Ethanone (B97240) Moiety via Acylation or Related Transformations

An alternative direct approach involves the introduction of the ethanone (acetyl) group onto a 2-bromothiazole (B21250) precursor via an acylation reaction, such as the Friedel-Crafts acylation. However, this method is also fraught with challenges. The thiazole ring is an electron-deficient heterocycle, and the presence of an electron-withdrawing bromine atom at the C2 position further deactivates the ring system towards electrophilic attack. organic-chemistry.org Furthermore, the nitrogen atom in the thiazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, effectively poisoning the catalyst and inhibiting the acylation process. organic-chemistry.org When acylation does occur on 2-substituted thiazoles, it typically shows a strong preference for the more nucleophilic C5 position, making the synthesis of the C4-acylated product, this compound, highly improbable through this route.

Convergent Synthesis Approaches for the 2-Bromo-4-Acetylthiazole Core

Convergent synthesis, particularly the Hantzsch thiazole synthesis, offers a more promising direct route for constructing the 2-bromo-4-acetylthiazole core. youtube.comorganic-chemistry.org This classic method involves the condensation of an α-haloketone with a thioamide. nih.gov To synthesize this compound, a plausible Hantzsch reaction would involve the cyclocondensation of 2-bromothioacetamide with an appropriate α-halo-β-keto-aldehyde or a derivative thereof, such as 3-chloro-2,4-pentanedione.

The general mechanism involves the initial formation of a thioamide-derived nucleophile that attacks the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com While theoretically sound, this approach is dependent on the availability and stability of the requisite starting materials, particularly 2-bromothioacetamide, which may not be commercially available and would need to be synthesized separately.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Given the challenges associated with direct synthesis methods, optimization would be critical. For a hypothetical Hantzsch synthesis, key parameters to optimize would include:

Solvent: Protic solvents like ethanol (B145695) are commonly used, often under reflux conditions. youtube.com

Temperature: Heating is typically required to drive the dehydration and aromatization steps. Solvent-free methods, where the reactants are heated together, have also been shown to be effective and can significantly reduce reaction times. organic-chemistry.org

Catalyst: While often uncatalyzed, the reaction can sometimes be facilitated by a mild base to neutralize the HBr or HCl formed during the reaction. organic-chemistry.org

Workup: The initial product may form as a hydrohalide salt, requiring neutralization with a weak base like sodium carbonate to precipitate the final neutral product. youtube.com

For the more viable indirect routes discussed below, optimization would focus on controlling regioselectivity and maximizing yield by adjusting temperature, stoichiometry, and catalyst choice.

Indirect Synthetic Routes from Precursors

Indirect routes, which involve the chemical modification of a pre-functionalized thiazole ring, often provide a more reliable and regioselective pathway to the target compound.

Transformations from Other Substituted Thiazoles

Two primary indirect strategies emerge as highly feasible for the synthesis of this compound.

Sandmeyer Reaction from 2-Amino-4-acetylthiazole

The most chemically sound and widely applicable method is the transformation of a 2-amino group into a bromo group via the Sandmeyer reaction. wikipedia.orgbyjus.com This multi-step, one-pot process begins with the readily accessible starting material, 1-(2-aminothiazol-4-yl)ethanone. The 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite or isoamyl nitrite) in the presence of an acid. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. lscollege.ac.in This method is well-established for the synthesis of 2-bromothiazoles from their 2-amino counterparts and offers high yields and excellent regiocontrol. A similar transformation has been documented in the synthesis of 1-(2-bromo-4-methylthiazol-5-yl)ethanone (B1511749) from 2-amino-4-methyl-5-acetylthiazole. ambeed.com

Table 1: Proposed Synthesis of this compound via Sandmeyer Reaction

| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |

|---|

Halogen-Metal Exchange from 2,4-Dibromothiazole (B130268)

A second powerful indirect strategy involves the selective functionalization of 2,4-dibromothiazole. sigmaaldrich.com The bromine atom at the C2 position of the thiazole ring is significantly more reactive towards halogen-metal exchange than the bromine at the C4 position. nih.govresearchgate.net Treatment of 2,4-dibromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) results in the regioselective formation of a 4-bromo-2-lithiothiazole intermediate. nih.govthieme-connect.de

This highly reactive organolithium species can then be quenched with a suitable acetylating electrophile, such as N,N-dimethylacetamide or acetyl chloride, to introduce the ethanone moiety at the C2 position, yielding the final product. google.com Careful control of the reaction temperature is crucial to prevent side reactions, such as the migration of the bromo group (halogen dance). acs.org

Table 2: Proposed Synthesis of this compound via Lithiation

| Step | Starting Material | Reagents | Intermediate | Electrophile | Final Product |

|---|

Ring-Closure Reactions Utilizing Suitable Building Blocks for the Thiazole Nucleus

The construction of the thiazole ring itself is the most fundamental approach to synthesizing its derivatives. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most versatile and widely employed methods for this purpose. google.comambeed.comgoogle.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. google.commnstate.edu

For the synthesis of 4-acylthiazoles, a variation of the Hantzsch synthesis can be employed. For example, the reaction of a 3-halo-2,4-pentanedione derivative with a thioamide can yield a 4-acetyl-5-methylthiazole. To obtain the target compound, this compound, a multi-step pathway is typically required. A common strategy involves reacting an appropriate α-haloketone with thiourea (B124793) to form a 2-aminothiazole (B372263) intermediate. scirp.orgscirp.org This amino group can then be substituted with a bromine atom through a Sandmeyer-type reaction, followed by functionalization at the 4-position.

Alternatively, ketones can be converted in one pot to thiazoles by treatment with a brominating agent like N-Bromosuccinimide (NBS), followed by the addition of a thioamide. libretexts.orgnih.gov This approach avoids the isolation of the often lachrymatory α-bromoketone intermediate.

Other classical methods for thiazole ring formation include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and carbon disulfide, and the Gabriel synthesis, which utilizes the cyclization of α-acylaminoketones with a phosphorus pentasulfide. evitachem.com More recent developments include transition-metal-free direct aroylation of thiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), to install the ketone functionality. scirp.org

Derivatization of Related Bromo-Thiazole Esters into Ketones

A key synthetic route to this compound involves the conversion of a carboxylate functional group, such as an ester, into a ketone. This transformation allows for the late-stage introduction of the acetyl group onto a pre-formed bromo-thiazole scaffold, like ethyl 2-bromothiazole-4-carboxylate.

A traditional method for this conversion is the reaction with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent. scirp.orgrsc.org The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ester. However, a significant challenge with this method is preventing a second nucleophilic addition to the newly formed ketone, which leads to the formation of a tertiary alcohol as a byproduct. rsc.org Careful control of the stoichiometry and reaction temperature is crucial to favor the formation of the desired ketone.

More advanced and selective methods have been developed to overcome the issue of over-addition. One innovative approach utilizes a transient sulfinate group on the nucleophile. This group activates the adjacent carbon for the initial addition to the ester and then prevents further reaction, allowing for the isolation of the ketone after a spontaneous fragmentation upon aqueous workup. Current time information in Bangalore, IN.

Another strategy involves a sequence of reactions starting from a related ester. For instance, a synthetic pathway has been described where 2-(2-aminothiazole-4-yl) ethyl acetate (B1210297) is first brominated and diazotized to yield 2-(2-bromothiazol-4-yl) ethyl acetate. google.com While this specific example leads to subsequent reduction to an alcohol, modification of the reaction sequence could potentially yield the target ketone.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to reduce environmental impact, improve safety, and enhance efficiency.

Solvent-Free Reactions

A significant green strategy is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions for thiazole synthesis are often performed by grinding the reactants together, sometimes with a catalytic agent. beilstein-journals.orguni-muenchen.de This technique is not only environmentally friendly but can also lead to shorter reaction times and simpler work-up procedures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly well-suited for solvent-free conditions. An efficient one-pot synthesis of functionalized thiazoles has been described via the reaction of acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds under solvent-free conditions, affording high yields without the need for a catalyst. orientjchem.org The Hantzsch condensation of α-bromoacetophenones with thiourea has also been shown to proceed rapidly and in good yield under solvent-free conditions. scirp.org

Microwave-Assisted Synthesis in Related Thiazole Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, dramatically accelerating a wide range of reactions. Current time information in Bangalore, IN. For thiazole synthesis, microwave irradiation can reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. libretexts.org

The Hantzsch thiazole synthesis has been successfully adapted to microwave conditions. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating produced N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in significantly higher yields and shorter times (minutes vs. hours) than conventional reflux. Furthermore, combining microwave irradiation with solvent-free conditions provides a potent, environmentally benign synthetic strategy. libretexts.org One-pot, three-component syntheses of novel thiazolyl-pyridazinediones have also been efficiently carried out under microwave irradiation using a naturally occurring chitosan (B1678972) biocatalyst. nih.gov

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Hantzsch Aminothiazole Synthesis | Microwave Heating | 15 min | Good to Excellent | |

| Thiosemicarbazone-Thiazole Adducts | Microwave, Solvent-Free | 5 min | High | libretexts.org |

| Thiazolyl-Pyridazinedione Synthesis | Microwave, Chitosan Catalyst | 2 min | High/Efficient | nih.gov |

Catalytic Methods for Thiazole Construction

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reagents. google.com

Metal Catalysis: Various transition metals have been employed to catalyze thiazole synthesis. Copper-catalyzed protocols allow for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur under mild conditions, using molecular oxygen as a green oxidant. scirp.org Iridium-catalyzed sulfur ylide insertion reactions represent another advanced catalytic approach to building the thiazole core.

Biocatalysis: Enzymes and other naturally derived catalysts offer a highly sustainable route for chemical synthesis. A notable example is the use of a recyclable pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a basic biocatalyst for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. This method features mild conditions, short reaction times, and high yields, with the catalyst being reusable multiple times.

Nanocatalysis: The development of nanocatalysts is a rapidly growing field. Magnetically recoverable nanocatalysts are particularly attractive for sustainable synthesis, as they combine high catalytic activity with the ability to be easily separated from the reaction mixture using an external magnet, facilitating reuse and minimizing waste.

Acid/Base Catalysis: Simple acid and base catalysis remains important. The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, as demonstrated in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. ambeed.com

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromothiazol 4 Yl Ethanone

Reactivity of the Bromine Substituent at the 2-Position

The bromine atom at the C2 position of the thiazole (B1198619) ring is analogous to a halogen on an aryl or vinyl system and is a good leaving group in various reactions. bits-pilani.ac.in Its reactivity is central to the derivatization of the thiazole core.

The bromine substituent at the C2 position of 1-(2-bromothiazol-4-yl)ethanone can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (bromine). bits-pilani.ac.in The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms helps to stabilize the intermediate Meisenheimer-type complex, facilitating the substitution.

Amine-based nucleophiles are commonly used to displace the bromine atom, leading to the formation of 2-aminothiazole (B372263) derivatives, which are important scaffolds in medicinal chemistry. researchgate.net The reaction typically proceeds by heating the bromothiazole with the desired amine, sometimes in the presence of a base or catalyst. Quantum-chemical studies have shown that the reaction with amines proceeds via a "non-aromatic" nucleophilic substitution pathway. researchgate.net

Table 1: Examples of Nucleophilic Substitution on 2-Bromothiazole (B21250) Derivatives

| Reactant | Nucleophile | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 2-Bromothiazole | Various amines | Varies (e.g., solvent, heat) | 2-Aminothiazole derivatives | researchgate.net |

| 2,4-Dibromothiazole (B130268) | Benzamide | CuI, K₃PO₄, 1,4-dioxane, 110 °C | N-(4-bromothiazol-2-yl)benzamide | nih.gov |

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and the C2-bromo substituent of this compound is an excellent substrate for these transformations. eie.grmdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings are widely employed. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. fishersci.co.uk The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. fishersci.co.uknih.gov For substrates like this compound, this method allows for the introduction of various aryl and heteroaryl groups at the 2-position. The catalytic cycle typically involves oxidative addition of the bromothiazole to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. fishersci.co.uk

Sonogashira Coupling: The Sonogashira reaction is a method to form a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This reaction is highly efficient for creating substituted alkynes, which are important intermediates in the synthesis of complex molecules and conjugated materials. rsc.org The C2-bromo position of the thiazole readily participates in this coupling. thieme-connect.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, catalyzed by a palladium or nickel complex. ambeed.comillinois.edu A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents, which are compatible with functionalities like ketones. ambeed.comnih.gov This makes it particularly suitable for modifying this compound without needing to protect the ethanone (B97240) group. The reaction is effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.govresearchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromothiazole Scaffolds

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Conditions | Product | Citation |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide | Various boronic acids | Pd(PPh₃)₄ | DMF, Na₂CO₃ (aq), 100°C (µW) | 2-Arylthiazole derivative | nih.gov |

| Suzuki-Miyaura | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂, RuPhos | Ethanol (B145695), Na₂CO₃, 85°C | 4-(Furan-2-yl)benzonitrile | nih.gov |

| Sonogashira | 2-Iodoazines | 1-Aryl propargyl alcohols | Pd-based catalyst | Varies | 3-N-Heteroaryl 1-phenyl propenones | thieme-connect.com |

| Sonogashira | Aryl halides | Terminal alkynes | Pd(OAc)₂/urea | Ambient temperature | Polyfunctional alkynes | nih.gov |

| Negishi | 2,4-Dibromothiazole | Alkyl/Aryl zinc halides | Pd(0) catalyst | Varies | 2-Substituted-4-bromothiazole | researchgate.net |

| Negishi | Aryl bromides | Diaryl zinc reagents | [(pincer)Pd(Cl)] | Varies | Biaryl compound | rsc.org |

The bromine atom at the C2 position can be used to generate organometallic intermediates, which can then react with a variety of electrophiles. A common method is halogen-metal exchange, where an organolithium reagent, such as n-butyllithium, is used at low temperatures to replace the bromine atom with lithium. libretexts.orggoogle.com This creates a highly reactive 2-lithiothiazole species.

This organolithium intermediate can be trapped with electrophiles or undergo transmetalation with a metal salt (e.g., ZnCl₂, SnCl₄) to form more stable and selectively reactive organozinc or organotin reagents. researchgate.netfiveable.meuni-muenchen.de These organometallic derivatives are key intermediates for other coupling reactions, such as the Negishi and Stille couplings, providing an alternative route to functionalization at the C2 position. researchgate.net

Reactivity of the Ethanone Moiety at the 4-Position

The ethanone group at the C4 position is a ketone, which exhibits characteristic carbonyl reactivity. It can undergo transformations such as reduction and oxidation, as well as condensation reactions with various nucleophiles.

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The resulting 1-(2-bromothiazol-4-yl)ethanol (B8516947) is a chiral alcohol that can serve as a precursor for further synthetic modifications.

While less commonly reported for this specific substrate, the ethanone side chain could potentially be subjected to oxidation reactions. For instance, the Baeyer-Villiger oxidation could convert the ketone into an ester. However, the conditions must be carefully chosen to avoid unwanted reactions with the sensitive thiazole ring or the bromine substituent.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

A particularly important reaction is the condensation with thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone. researchgate.net Thiazolyl thiosemicarbazones are of significant interest as they are versatile intermediates for synthesizing other heterocyclic systems, such as 1,3,4-thiadiazoles, and often exhibit a range of biological activities. researchgate.netmdpi.com The reaction is typically carried out by heating the ketone and thiosemicarbazide in a protic solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netmdpi.com

Table 3: Examples of Condensation Reactions of the Ethanone Moiety

| Reactant | Nucleophile | Conditions | Product | Citation |

|---|---|---|---|---|

| 1-(Pyridine-3-yl)ethanone | Thiosemicarbazide | Boiling ethanol, cat. HBr | 1-(Pyridine-3-yl)ethanone thiosemicarbazone | researchgate.net |

| 2-Bromoacetophenone, Ketone | Thiosemicarbazide | Ethanol, microwave, 60°C | Thiazole derivative | mdpi.com |

Enolate Chemistry and α-Functionalization of the Ketone

The acetyl group at the 4-position of this compound provides a key site for carbon-carbon and carbon-heteroatom bond formation through the generation of an enolate intermediate. The acidity of the α-protons of the ketone is a crucial factor, and their removal by a suitable base generates a nucleophilic enolate that can react with various electrophiles. ucsb.edumasterorganicchemistry.com The nature of the base, solvent, and reaction temperature can influence the formation and subsequent reactivity of the enolate. masterorganicchemistry.com

α-C(sp3) Heteroarylation Reactions

The direct α-C(sp3) heteroarylation of ketones with heteroaryl halides is a powerful tool for the synthesis of complex molecules. While specific examples involving this compound as the ketone component are not extensively documented, general methodologies for the palladium-catalyzed α-heteroarylation of ketones provide insight into its potential reactivity. These reactions typically involve the formation of a ketone enolate, which then participates in a cross-coupling reaction with a heteroaryl halide. However, heteroaryl halides, such as 2-bromothiazole itself, can be challenging substrates due to potential coordination of the heteroatom to the metal catalyst, which may hinder the catalytic cycle. acs.org

In a related context, the inverse reaction, where the enolate of a different ketone reacts with a bromothiazole derivative, is more commonly reported. For instance, the palladium-catalyzed α-arylation of ketones with aryl halides has been extensively studied, and these methods can, in principle, be adapted for heteroaryl halides. acs.org

Alkylation and Acylation at the α-Carbon

The enolate of this compound is a potent nucleophile that can readily participate in alkylation and acylation reactions at the α-carbon. libretexts.orglibretexts.org

α-Alkylation: The reaction of the enolate with alkyl halides (R-X) provides a straightforward method for introducing alkyl substituents at the α-position, forming a new carbon-carbon bond. libretexts.orglibretexts.org The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often crucial to ensure complete and irreversible enolate formation, thereby minimizing side reactions like self-condensation. utdallas.edu The reaction is subject to the typical constraints of SN2 reactions, where primary and methyl halides are the most effective electrophiles. libretexts.org While no specific examples for the α-alkylation of this compound are detailed in the provided search results, the general principles of ketone enolate alkylation are well-established. libretexts.orglibretexts.org

α-Acylation: Similarly, the enolate can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of β-dicarbonyl compounds, which are versatile synthetic intermediates. A review on the chemistry of 5-acetylthiazoles, a structurally related class of compounds, mentions the acylation of a hydrazino-thiazole derivative, highlighting the reactivity of functional groups attached to the thiazole core. sci-hub.se

Synergistic and Competitive Reactivity Profiles of the Functional Groups

The presence of both a reactive ketone and a C-Br bond on the thiazole ring in this compound gives rise to a complex reactivity profile where chemoselectivity becomes a key consideration in synthetic transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions, which can be tuned to favor transformation at one functional group over the other. numberanalytics.comnumberanalytics.com

Selective Transformations in Multi-Functionalized Systems

The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis. In the case of this compound, several selective reactions can be envisaged.

For instance, the reduction of the ketone to a secondary alcohol can be achieved using selective reducing agents like sodium borohydride, which would typically not affect the C-Br bond. Conversely, reactions targeting the C-Br bond, such as Suzuki or Stille cross-coupling reactions, can be performed while leaving the ketone moiety intact, provided that the reaction conditions are carefully controlled. The regioselectivity of such cross-coupling reactions on dihalothiazoles is well-documented, with the 2-position being generally more reactive than the 4- or 5-positions in palladium-catalyzed reactions. researchgate.net This provides a basis for predicting the selective functionalization of the C-Br bond at the 2-position of the thiazole ring.

A review on 5-acetylthiazoles describes the reduction of the acetyl group to an alcohol, which can then be used in further transformations, demonstrating the selective manipulation of the ketone functionality in a related system. sci-hub.se

Derivatization Strategies and Applications As a Synthetic Building Block

Construction of Novel Heterocyclic Scaffolds Utilizing the Chemical Compound

The presence of multiple reaction sites on the 1-(2-bromothiazol-4-yl)ethanone core makes it an ideal starting material for the synthesis of diverse heterocyclic systems.

Synthesis of Substituted Thiazole (B1198619) Derivatives

The bromine atom at the 2-position of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups. This reactivity is a cornerstone of its utility. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are employed to introduce aryl, heteroaryl, or alkyl substituents at this position. researchgate.net These reactions typically proceed with high regioselectivity, favoring substitution at the more electron-deficient 2-position of the thiazole ring. researchgate.net

Furthermore, the ketone moiety can undergo a variety of transformations. Condensation reactions with hydrazines can yield hydrazones, which can be further cyclized or functionalized. The ketone can also be reduced to a secondary alcohol or converted to other functional groups, expanding the range of accessible derivatives.

A common and powerful method for constructing the thiazole ring system itself is the Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. researchgate.netjneonatalsurg.com While this method builds the thiazole ring from acyclic precursors, derivatization of pre-formed thiazoles like this compound offers a more direct route to specifically substituted products.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-acetylthiazoles | nih.gov |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-4-acetylthiazoles | researchgate.net |

| Nucleophilic Amination | Amines | 2-Amino-4-acetylthiazole derivatives | nih.gov |

| Condensation | Hydrazines | Thiazolyl hydrazones |

Formation of Fused and Bridged Thiazole Systems

The bifunctional nature of this compound allows for its use in the construction of more complex fused and bridged heterocyclic systems. By carefully selecting reaction partners and conditions, intramolecular cyclization reactions can be induced to form new rings fused to the thiazole core.

For example, the acetyl group can be elaborated into a side chain containing a nucleophilic group, which can then displace the bromine atom at the 2-position to form a fused ring. Alternatively, reactions with bifunctional reagents can lead to the formation of bridged systems, where a new ring connects the 2- and 4-positions of the thiazole.

Incorporation into Polyheterocyclic Frameworks (e.g., Azolylthiazoles, Pyrrolylthiazoles, Pyrazolylthiazoles)

A significant application of this compound is in the synthesis of polyheterocyclic frameworks, where the thiazole ring is linked to other heterocyclic systems like pyrazoles, pyrroles, or other azoles. clockss.orgcardiff.ac.ukmdpi.com These hybrid structures are of great interest in medicinal chemistry due to their potential for enhanced biological activity. nih.gov

The synthesis of pyrazolylthiazoles can be achieved through several routes. One common method involves the reaction of a pyrazole-containing thioamide with an α-haloketone, a variation of the Hantzsch synthesis. clockss.org Alternatively, a pre-formed thiazole containing a hydrazine (B178648) moiety can react with a dicarbonyl compound to construct the pyrazole (B372694) ring. clockss.org

Similarly, pyrrolylthiazoles can be synthesized by reacting a thiazole derivative with a precursor that can form the pyrrole (B145914) ring. clockss.org For instance, an amino-substituted thiazole can be reacted with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis.

The synthesis of these complex molecules often involves multi-step reaction sequences where this compound or its derivatives serve as key building blocks. cardiff.ac.ukmdpi.com

| Heterocyclic System | General Synthetic Strategy | Reference |

| Pyrazolylthiazoles | Reaction of pyrazole-1-carbothioamides with α-bromoketones. | clockss.org |

| Pyrrolylthiazoles | Cyclocondensation of pyrrole-2-thioamides with phenacylbromides. | clockss.org |

| Azolylthiazoles | Multi-step synthesis involving chalcone (B49325) formation and subsequent cyclization. | cardiff.ac.ukmdpi.com |

Development of Complex Molecular Architectures via Fragment Coupling

The ability to selectively functionalize different positions of the this compound molecule makes it an excellent component for fragment-based drug design and the construction of complex molecular architectures.

Role as an Intermediate in Multi-Step Organic Syntheses

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, often requires a multi-step approach. littleflowercollege.edu.in In these synthetic pathways, this compound can serve as a crucial intermediate. ijper.org Its functional groups can be masked or transformed at different stages of the synthesis, allowing for the sequential introduction of various molecular fragments. The process of multi-step synthesis involves a series of reactions where the product of one step becomes the starting material for the next, ultimately leading to the desired target molecule. littleflowercollege.edu.in

Formation of Schiff Base Ligands and Their Metal Complexes

The ketone functionality of this compound can readily undergo condensation with primary amines to form Schiff bases (imines). researchgate.netscirp.org These Schiff bases, which contain a C=N double bond, are important ligands in coordination chemistry. The nitrogen atom of the imine and potentially other heteroatoms within the ligand can coordinate to metal ions to form stable metal complexes. rsc.orgnih.gov

Design and Synthesis of Molecular Probes and Advanced Materials Precursors

The thiazole ring is a common electron-accepting heterocycle that is frequently incorporated into organic semiconductors, finding use in organic electronic devices. researchgate.net Thiazole-based materials are noted for their thermal stability and tunable photophysical properties. rsc.org The compound this compound is an excellent precursor for such materials. Its structure contains a pre-existing electron-deficient thiazole core, and the bromo and ketone functionalities offer sites for synthetic elaboration to create larger, conjugated systems with desirable optoelectronic properties.

The bromine atom at the 2-position is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the linkage of the thiazole core to other aromatic or heteroaromatic units. This strategy is fundamental in building the extended π-conjugated systems required for organic semiconductors. For example, coupling with thienyl or dithienopyrrole units can produce materials with tailored electronic properties. thieme-connect.com The resulting molecules often exhibit strong absorption in the UV-visible range, a characteristic attributed to π–π* transitions within the conjugated system. tandfonline.com

Furthermore, the ketone group at the 4-position can be used to introduce other functional groups or to extend the conjugation path through condensation reactions. The photophysical properties of the final derivatives, such as their absorption and emission maxima, can be finely tuned by the choice of the coupled aromatic systems and any further modifications. rsc.org For instance, studies on related thiazole derivatives have shown that their HOMO-LUMO energy gaps, a key parameter for optoelectronic applications, can be modulated by structural changes. tandfonline.com

Table 2: Potential Reactions for Optoelectronic Precursor Synthesis

| Reaction Type | Reagent Example | Target Structure Feature |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C bond formation, π-system extension |

| Stille Coupling | Organostannane | C-C bond formation, π-system extension |

Thiazole and its related heterocycle, oxazoline, are found in a number of marine natural products, where they are key components of macrocyclic peptide structures. acs.org The inclusion of these five-membered rings imposes significant conformational restrictions on the macrocycle's backbone, leading to well-defined three-dimensional shapes, clefts, and cavities. acs.org This structural preorganization is crucial for their biological activity and their ability to bind ions or other guest molecules, a cornerstone of supramolecular chemistry. acs.orgmdpi.com

The compound this compound can be envisioned as a foundational building block for the synthesis of novel macrocyclic and supramolecular architectures. To be incorporated into such systems, the molecule must typically be rendered bifunctional to allow for sequential bond formation. This can be achieved through various chemical modifications:

Reduction and Esterification/Amidation: The ketone can be reduced to a secondary alcohol, which can then be esterified or converted to an amine for subsequent amide bond formation.

Functionalization via the Bromo Group: The bromo group can be substituted (e.g., via Suzuki coupling with a boronic acid that also contains a protected amine or carboxylic acid) to introduce a second reactive handle.

By creating a derivative with two reactive functional groups (e.g., an amino acid or a hydroxy acid analog), this compound can be incorporated into peptide or ester-based macrocycles. Recent synthetic strategies have focused on developing scalable and biocompatible methods for creating thiazole-containing macrocycles, often involving the cyclization of linear precursors. thieme.deanu.edu.au The rigidity imparted by the thiazole unit from this compound would be expected to influence the final conformation and properties of the resulting macrocycle, making it a valuable tool in the rational design of complex molecular architectures. mdpi.com

Spectroscopic and Advanced Analytical Characterization of the Chemical Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of a related compound, 1-(5-bromothiazol-2-yl)ethanone, the thiazole (B1198619) ring proton typically appears as a singlet in the aromatic region, generally between δ 7.5 and 8.2 ppm. smolecule.com This downfield shift is attributed to the deshielding effect of the heterocyclic ring system. smolecule.com The methyl protons of the ethanone (B97240) group resonate as a singlet in the aliphatic region, usually between δ 2.4 and 2.7 ppm. smolecule.com For 1-(2-bromothiazol-4-yl)ethanone, the proton on the thiazole ring (H-5) is expected to show a singlet in a similar aromatic region. Protons on carbons adjacent to a carbonyl group typically absorb around δ 2.0–2.5 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole H-5 | ~7.5 - 8.2 | Singlet |

| -CH₃ | ~2.4 - 2.7 | Singlet |

Data is predicted based on analogous structures and general chemical shift ranges.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ethanone group is expected to appear significantly downfield, typically in the range of δ 160–180 ppm. libretexts.org The carbon atoms within the thiazole ring will have distinct chemical shifts influenced by the bromine and nitrogen atoms. For instance, in 2-bromo-4-(chloromethyl)thiazole, the bromine-substituted C-2 appears at δ 148.1 ppm, while the C-4 and C-5 carbons are observed at δ 132.5 and δ 125.7 ppm, respectively. The methyl carbon of the acetyl group will resonate at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160 - 180 |

| C-2 (Br-substituted) | ~148 |

| C-4 | ~132 |

| C-5 | ~125 |

| -CH₃ | ~20 - 30 |

Data is predicted based on analogous structures and general chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbons. For this compound, a COSY spectrum would be relatively simple due to the lack of proton-proton coupling between the isolated thiazole proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the thiazole H-5 proton and the C-5 carbon, and between the methyl protons and the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. edinst.com These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is the strong absorption due to the stretching vibration of the carbonyl (C=O) group. For simple ketones, this band typically appears in the region of 1715 ± 7 cm⁻¹. msu.edu Conjugation with a double bond or an aromatic ring generally lowers the stretching frequency. pg.edu.pl Therefore, the C=O stretch for this compound is expected in the range of 1685-1715 cm⁻¹.

Characterization of Thiazole Ring Vibrations

The thiazole ring exhibits several characteristic vibrations. Skeletal vibrations of the thiazole ring are expected in the 1690-1480 cm⁻¹ region. cdnsciencepub.com In a related compound, 2-bromo-4-(chloromethyl)thiazole, the thiazole ring vibrations are observed at 1520 cm⁻¹ (C=N) and 1450 cm⁻¹ (C-S) in the IR spectrum. The C-Br stretch is typically found at lower frequencies, around 610 cm⁻¹. Raman spectroscopy is particularly sensitive to vibrations of the molecular backbone and can provide further details on the thiazole ring structure. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group / Vibration | Technique | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | IR | 1685 - 1715 |

| Thiazole Ring (C=N) | IR | ~1520 |

| Thiazole Ring (C-S) | IR | ~1450 |

| C-Br Stretch | IR | ~610 |

| Thiazole Ring Skeletal | Raman | Various |

Data is based on analogous structures and general vibrational frequency ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. The analysis of its isomer, 1-(4-bromothiazol-2-yl)ethanone, shows a molecular ion peak at a mass-to-charge ratio (m/z) of 206.06 for the protonated molecule ([M+H]⁺), which corresponds to its theoretical molecular weight. Similarly, this compound, with a molecular formula of C₅H₄BrNOS and a molecular weight of approximately 206.06 g/mol , is expected to exhibit a comparable molecular ion peak. nih.govbldpharm.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine, resulting from the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which produces two major peaks separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺). smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unequivocal determination of its elemental formula. While the nominal mass of this compound is 206, its exact mass, calculated from the most abundant isotopes, is distinct. For instance, HRMS can easily differentiate between compounds that have the same nominal mass, such as C₂H₆ (exact mass 30.04695) and CH₂O (exact mass 30.01056). rsc.org For this compound (C₅H₄BrNOS), HRMS would verify the molecular formula by matching the experimentally measured mass to the theoretical exact mass, providing a high degree of confidence in the compound's identity. The precision of HRMS is demonstrated in the analysis of related complex thiazole derivatives, where measured mass values are often within 0.0007 Da of the calculated values. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄BrNOS |

| Average Mass | 206.06 g/mol |

| Monoisotopic Mass | 204.91969 Da |

| Isotopic Pattern | Characteristic [M]⁺ and [M+2]⁺ peaks |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to confirm the molecular structure by analyzing the fragmentation patterns of a selected ion. eag.com In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated in the first stage of the mass spectrometer. unt.edulcms.cz This isolated ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in the second stage of the mass spectrometer. unt.edu

The fragmentation pattern is characteristic of the molecule's specific arrangement of atoms. For this compound, expected fragmentation pathways would include the loss of the acetyl group (CH₃CO•) or the bromine atom (Br•), leading to specific, predictable product ions. Analyzing these fragments allows researchers to piece together the compound's structural puzzle, confirming the connectivity of the acetyl group to the C4 position of the 2-bromothiazole (B21250) ring. eag.comlcms.cz

Table 2: Hypothesized MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Information Gained |

| 204.9 / 206.9 | [M-CH₂CO]⁺ | 42.0 Da (ketene) | Confirms presence of an acetyl moiety |

| 204.9 / 206.9 | [M-Br]⁺ | 78.9 / 80.9 Da | Confirms presence of a bromine atom |

| 204.9 / 206.9 | [C₃H₂NS]⁺ (thiazole core) | C₂H₂BrO | Indicates cleavage of the thiazole ring and substituents |

X-ray Diffraction Analysis for Solid-State Structural Determination

For a crystalline sample of this compound, XRD analysis would reveal key structural parameters. Studies on other thiazole-containing compounds confirm that the thiazole ring is typically planar. smolecule.com An analysis would determine the crystal system (e.g., triclinic, monoclinic), space group, and the dimensions of the unit cell. mdpi.com This data would confirm the substitution pattern and the relative orientation of the acetyl and bromo substituents on the thiazole ring, leaving no ambiguity about the compound's isomeric form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. vulcanchem.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for these purposes.

HPLC is a robust technique used to separate, identify, and quantify each component in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically used. In such a method, the compound is passed through a column containing a nonpolar stationary phase (like C18) using a polar mobile phase. researchgate.net

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A validated HPLC method, following International Conference on Harmonization (ICH) guidelines, ensures accuracy, precision, and reliability. nih.gov

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 75 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |

| Detector | Photodiode Array (PDA) or UV-Vis (e.g., 215 nm, 254 nm) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Injection Volume | 5 - 20 µL |

| Run Time | 10 - 50 min nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. rsc.org This method is frequently used to monitor the progress of reactions and to confirm the identity of products in complex mixtures. nih.govacs.org

As the components are separated by the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. eag.com For this compound, this technique provides two layers of confirmation: the retention time from the LC and the mass-to-charge ratio from the MS. acs.org The use of an electrospray ionization (ESI) source is common for this type of analysis. nih.gov LC-MS is particularly valuable for identifying trace-level impurities and confirming the mass of the main product peak simultaneously. researchgate.net

Table 4: Common LC-MS Parameters for Characterization

| Parameter | Typical Value |

| LC Column | C18 (e.g., Luna 5 µm C18, 50 x 2 mm) acs.org |

| LC Mobile Phase | Gradient of Acetonitrile and Water, often with 0.1% Formic Acid acs.org |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode acs.org |

| MS Detector | Quadrupole, Time-of-Flight (ToF), or Ion Trap |

| Data Acquired | Retention Time (min), Mass-to-Charge Ratio (m/z) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a molecule such as this compound, which possesses a moderate boiling point, direct GC analysis is feasible. However, to enhance its volatility, improve peak shape, and increase detection sensitivity, especially when dealing with trace amounts or complex matrices, derivatization is often a crucial preceding step. The ketone functional group in this compound is a primary target for such chemical modification.

Detailed research findings on the specific GC analysis of volatile derivatives of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of ketones and the general practices in gas chromatography, several derivatization strategies can be employed. These methods aim to convert the polar carbonyl group into a less polar, more volatile moiety.

Common derivatization approaches for ketones include oximation, hydrazone formation, and reduction followed by silylation. For instance, reaction with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), would yield a volatile oxime derivative. This particular reagent has the added advantage of introducing a polyfluorinated group, which significantly enhances the response of an electron capture detector (ECD), a highly sensitive detector for halogenated compounds.

Another potential route is the formation of hydrazones by reacting the ketone with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is typically more volatile and can be readily analyzed by GC. Furthermore, the ketone can be reduced to a secondary alcohol using a mild reducing agent, and the subsequent hydroxyl group can be derivatized with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com These TMS derivatives are known for their excellent thermal stability and chromatographic behavior. weber.hu

The choice of GC column is critical for the successful separation of these derivatives. A mid-polarity capillary column, such as one coated with a stationary phase of 5% phenyl-methylpolysiloxane, is often suitable for the analysis of such heterocyclic and brominated compounds. The operating conditions, including the temperature program of the oven, injector temperature, and detector settings, would need to be optimized to achieve good resolution and sensitivity. Mass spectrometry (MS) is the preferred detection method (GC-MS) as it provides not only quantitative data but also structural information, which is invaluable for the unequivocal identification of the derivatives. nih.gov The fragmentation patterns observed in the mass spectra can confirm the structure of the parent compound and its derivatives. nih.gov

While specific experimental data for this compound derivatives is scarce, the table below illustrates a hypothetical, yet scientifically plausible, set of GC-MS parameters for the analysis of its PFB-oxime derivative, based on established methods for similar analytes.

Table 1. Illustrative GC-MS Parameters for the Analysis of the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative of this compound

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Range | m/z 50-550 |

This table provides a robust starting point for method development for the analysis of volatile derivatives of this compound. The actual retention time would be specific to the derivative and the exact chromatographic conditions used. The mass spectrum would be expected to show a molecular ion peak corresponding to the PFB-oxime derivative and characteristic fragment ions resulting from the cleavage of the thiazole ring and the loss of the bromine atom and parts of the derivatizing agent.

Computational and Theoretical Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, such as Density Functional Theory (DFT), are used to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-bromothiazol-4-yl)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would explore the different spatial arrangements of the ethanone (B97240) group relative to the bromothiazole ring. This is achieved by systematically rotating the single bond connecting the carbonyl carbon to the thiazole (B1198619) ring and calculating the energy at each rotational angle. The results would identify the most stable conformer(s) and the energy barriers between different conformations.

| Conformer | Dihedral Angle (Br-C2-C4-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (syn) | ~0° | (Lowest Energy Conformer) |

| Planar (anti) | ~180° | (Slightly higher in energy) |

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely be centered on the electron-withdrawing ethanone group.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

In this compound, the MESP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. The theory posits that chemical reactions are most likely to occur at locations where the overlap between the HOMO of one reactant and the LUMO of another is maximized. By analyzing the shapes and energies of the HOMO and LUMO of this compound, predictions can be made about its reactivity in various types of reactions, such as nucleophilic substitution or addition.

Reaction Mechanism Studies

Computational chemistry is also instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient species like transition states.

Computational Elucidation of Transition States and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational studies could model the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of a new bond, thereby elucidating the reaction mechanism (e.g., SNAr or other pathways).

Energy Profiles and Activation Barriers for Key Transformations

Computational chemistry provides powerful tools to map the potential energy surface of chemical reactions, allowing for the determination of energy profiles and activation barriers for key transformations involving this compound. Such studies are crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing synthetic pathways.

A primary theoretical approach for these investigations is Density Functional Theory (DFT), often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger) to balance accuracy and computational cost. By modeling the reactants, transition states, and products of a proposed reaction, a complete energy profile can be constructed.

For this compound, key transformations of interest would include nucleophilic substitution at the bromine-bearing carbon of the thiazole ring, reactions involving the acetyl group, and potential ring-opening or rearrangement pathways. The calculated activation barriers for these transformations would provide quantitative insights into their feasibility under different conditions.

Table 1: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.3 |

| Intermediate Complex | -5.2 |

| Products | -15.8 |

This table represents a hypothetical energy profile for a substitution reaction, illustrating the type of data that would be generated from computational studies. The values indicate the energy of each species relative to the initial reactants.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound over time, providing a dynamic picture of its structural flexibility. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, one can observe the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with biological macromolecules or other reactants in solution. The primary point of conformational flexibility in this compound is the rotation of the acetyl group relative to the thiazole ring.

Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the influence of the solvent on the conformational preferences.

Table 2: Illustrative Conformational Analysis Data

| Dihedral Angle (C-C-C=O) | Population (%) | Relative Free Energy (kcal/mol) |

| 0° ± 15° | 65 | 0.00 |

| 180° ± 15° | 35 | 0.85 |

This illustrative table shows how data from an MD simulation could be presented, indicating the relative populations and free energies of different rotamers of the acetyl group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

For this compound, key spectroscopic techniques for which parameters can be predicted include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated using DFT. These computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The resulting predicted IR spectrum provides a theoretical counterpart to the experimentally measured spectrum, aiding in the assignment of vibrational modes.

Table 3: Sample Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 189.5 ppm | 190.2 ppm |

| ¹H NMR (CH₃) | 2.65 ppm | 2.61 ppm |

| IR Frequency (C=O stretch) | 1695 cm⁻¹ | 1688 cm⁻¹ |

This table provides a sample comparison of computationally predicted spectroscopic data with hypothetical experimental values, demonstrating the expected level of agreement.

Future Research Directions in the Chemistry of 1 2 Bromothiazol 4 Yl Ethanone

Exploration of Novel Catalytic Systems for Functionalization

The presence of a bromine atom on the thiazole (B1198619) ring makes 1-(2-bromothiazol-4-yl)ethanone an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on expanding the range of catalytic systems capable of functionalizing this C-Br bond. While palladium-catalyzed reactions are common for similar structures, there is a growing interest in employing more sustainable and cost-effective first-row transition metals like copper, nickel, and iron. uni-muenchen.de

Developing novel ligand scaffolds will be crucial to tune the reactivity and selectivity of these metal catalysts. Research could explore catalysts that allow for challenging coupling reactions, such as C-N and C-O bond formations, to introduce amines and ethers, or C-S bond formations to generate thioethers. Furthermore, catalytic systems that enable direct C-H functionalization at other positions of the thiazole ring, while the C-Br bond remains intact for subsequent reactions, would represent a significant advancement in synthetic efficiency.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound This table is generated based on established catalytic methods and their potential application to the target compound.

| Coupling Reaction | Potential Coupling Partner | Catalyst System (Example) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ / Base | Aryl/heteroaryl substituent |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl substituent |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Amino substituent |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Alkyl/aryl substituent uni-muenchen.de |

| Stille | Organostannane reagent | Pd(PPh₃)₄ | Alkyl/aryl/vinyl substituent |

Development of Asymmetric Synthetic Routes

The ketone moiety in this compound offers a prime handle for introducing chirality. Future research is expected to focus heavily on the development of asymmetric synthetic routes to produce enantiomerically pure derivatives, which are critical for applications in medicinal chemistry where stereochemistry often dictates biological activity. acs.org

Key strategies will likely include:

Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to a secondary alcohol is a direct approach to creating a stereocenter. This can be achieved using chiral catalysts based on ruthenium, rhodium, or iridium, often in combination with chiral ligands, under transfer hydrogenation or high-pressure hydrogenation conditions.

Asymmetric Addition: The addition of nucleophiles (e.g., organometallic reagents) to the carbonyl group in the presence of a chiral catalyst or auxiliary can generate chiral tertiary alcohols. d-nb.info

Enolate Chemistry: Asymmetric functionalization of the α-carbon to the ketone via its enolate is another powerful strategy. This could involve reactions with chiral electrophiles or the use of chiral phase-transfer catalysts for alkylation. beilstein-journals.org

The development of these methods would provide access to a library of chiral building blocks derived from this compound. jchemlett.com

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. stolichem.commdpi.com The integration of this compound chemistry into flow methodologies is a logical and promising future direction. uniqsis.com

Research in this area could focus on:

Safer Halogenation and Nitration: Reactions that are highly exothermic or involve hazardous reagents, such as bromination or nitration of the thiazole ring, can be performed with much greater safety in the small, controlled volume of a flow reactor. stolichem.comuniqsis.com

High-Throughput Optimization: Flow chemistry systems allow for rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time), accelerating the optimization of functionalization reactions. mdpi.com

Multi-step Telescoped Synthesis: Future work could aim to develop multi-step flow processes where this compound is generated and then immediately functionalized in a continuous sequence without isolating intermediates. For example, a flow reactor could be set up for a cross-coupling reaction, with the output stream feeding directly into a second reactor for an asymmetric reduction of the ketone. beilstein-journals.org

Expansion of Its Utility in Tandem and Domino Reactions

Tandem, domino, or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly valued for their elegance and efficiency. mdpi.comnumberanalytics.com They align with the principles of green chemistry by reducing solvent waste, purification steps, and energy consumption. beilstein-journals.org The bifunctional nature of this compound makes it an ideal candidate for the design of novel domino reactions.

Future research could devise sequences such as:

Coupling-Cyclization Cascades: A palladium-catalyzed coupling reaction at the C-Br bond could be designed to introduce a group that subsequently reacts with the ketone moiety in an intramolecular cyclization, leading to complex fused heterocyclic systems.

Michael Addition-Cyclization Sequences: The acetyl group can be used to form an enone via an aldol (B89426) condensation. This intermediate could then undergo a tandem Michael addition followed by an intramolecular reaction. numberanalytics.com

Multi-component Reactions: Designing one-pot reactions where this compound, an amine, and a third component react sequentially to build complex molecules in a single step is a highly attractive goal. beilstein-journals.org

Catalytic domino reactions involving radical intermediates also represent a frontier, potentially enabling intricate molecular transformations under mild conditions. nih.gov

Advanced Theoretical Modeling to Predict New Reactivity Patterns

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. For this compound, advanced theoretical studies can provide deep insights into its electronic structure and reactivity, guiding experimental work.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate transition state energies, and predict the regioselectivity of electrophilic or nucleophilic attacks on the thiazole ring. This can help in understanding catalyst-substrate interactions and designing more efficient catalytic systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: For derivatives of this compound, QSAR models can be developed to correlate structural features with specific reactivity patterns or biological activities. vulcanchem.com This predictive power can rationalize the selection of substituents for synthesis.

Retrosynthetic Analysis Tools: Computational tools and databases can be employed for retrosynthetic analysis, suggesting novel and efficient synthetic pathways to complex target molecules starting from this compound.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this valuable chemical compound. researchgate.net

Q & A

(Basic) What are the optimal synthetic routes for 1-(2-bromothiazol-4-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves bromination of thiazole derivatives. A common approach uses secondary alcohols as starting materials, with ammonium bromide and oxone under controlled conditions to generate α-bromoketones . For scalability, anhydrous solvents (e.g., ether) and inert atmospheres are critical to prevent side reactions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 ketone-to-brominating agent) and monitoring reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>70%) and purity (>95%) .

(Basic) How can researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: The thiazole proton (δ 7.8–8.2 ppm) and acetyl group (δ 2.6 ppm for CH₃, 190–200 ppm for C=O in ¹³C) are diagnostic .

- Mass Spectrometry (EI): Molecular ion peaks at m/z 220–222 (M⁺, Br isotopic pattern) confirm the molecular formula C₅H₄BrNOS .

- X-ray Crystallography: SHELX programs are recommended for structure refinement. For example, twinned data can be processed using SHELXL with HKLF5 format, and high-resolution (<1.0 Å) datasets improve R-factor convergence (target: <0.05) .

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay variability (e.g., bacterial strain differences) or compound purity. To address this:

- Comparative Assays: Re-test the compound against standardized strains (e.g., E. coli ATCC 25922) with controls like ciprofloxacin .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities >2% can skew bioactivity results .

- Dose-Response Curves: Generate EC₅₀ values in triplicate to assess reproducibility .

(Advanced) What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

Answer: